molecular formula C10H12INS B12117437 N-(3-iodophenyl)thiolan-3-amine

N-(3-iodophenyl)thiolan-3-amine

Katalognummer: B12117437
Molekulargewicht: 305.18 g/mol
InChI-Schlüssel: WBPIDSWPOMIJMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-iodophenyl)thiolan-3-amine is an organic compound with the molecular formula C10H12INS. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a thiolan-3-amine moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)thiolan-3-amine typically involves the N-arylation of thiolan-3-amine with 3-iodophenyl halides. One common method is the transition metal-free coupling reaction, which utilizes sodium hydride as a base and o-diiodoarene as an aryne precursor . This reaction can be conducted in a simple vial without the need for strictly anhydrous reagents or an inert atmosphere.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-iodophenyl)thiolan-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives, depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the thiolan-3-amine moiety.

Wissenschaftliche Forschungsanwendungen

N-(3-iodophenyl)thiolan-3-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(3-iodophenyl)thiolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The thiolan-3-amine moiety can interact with various biological pathways, potentially modulating enzyme activity or receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(3-iodophenyl)thiolan-3-amine is unique due to the presence of both an iodine atom and a thiolan-3-amine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H12INS

Molekulargewicht

305.18 g/mol

IUPAC-Name

N-(3-iodophenyl)thiolan-3-amine

InChI

InChI=1S/C10H12INS/c11-8-2-1-3-9(6-8)12-10-4-5-13-7-10/h1-3,6,10,12H,4-5,7H2

InChI-Schlüssel

WBPIDSWPOMIJMU-UHFFFAOYSA-N

Kanonische SMILES

C1CSCC1NC2=CC(=CC=C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.